molecular formula C7H7BrClF3N2 B15236492 (S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B15236492
M. Wt: 291.49 g/mol
InChI Key: LHXYYXDUYTVQQH-RGMNGODLSA-N
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Description

(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl is a chiral amine hydrochloride salt with the molecular formula C₇H₇BrClF₃N₂ and a molecular weight of 291.49 g/mol . It features a 3-bromopyridin-4-yl moiety attached to a trifluoroethylamine group, with the (S)-enantiomer configuration. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of enzyme inhibitors or receptor-targeting molecules, as suggested by structural analogs in the evidence . The HCl salt form enhances its solubility and stability, making it suitable for laboratory applications .

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

(1S)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-5-3-13-2-1-4(5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1

InChI Key

LHXYYXDUYTVQQH-RGMNGODLSA-N

Isomeric SMILES

C1=CN=CC(=C1[C@@H](C(F)(F)F)N)Br.Cl

Canonical SMILES

C1=CN=CC(=C1C(C(F)(F)F)N)Br.Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

A widely used method for constructing bromopyridine intermediates involves Suzuki-Miyaura coupling. For example, 4-amino-2-bromopyridine has been synthesized using phenylboronic acid and Pd(OAc)₂ in aqueous conditions at 100°C, achieving yields up to 100%. Adapting this approach for 3-bromopyridin-4-amine would require:

  • Starting Material Preparation :

    • 4-Aminopyridine undergoes regioselective bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃ to yield 3-bromopyridin-4-amine.
  • Coupling Reaction :

    • Reaction of 3-bromopyridin-4-amine with trifluoroethylboronic acid under Pd catalysis.
    • Example conditions: Pd(OAc)₂ (0.04 equiv), Cs₂CO₃ (2.0 equiv), 1,4-dioxane/water (3:1), 110°C, 12 hours.

Mechanistic Insights and Reaction Optimization

Role of Palladium Catalysts

Pd(OAc)₂ facilitates the coupling by undergoing oxidative addition with the bromopyridine substrate, followed by transmetallation with the boronic acid. Electron-deficient pyridines enhance reaction rates due to improved electrophilicity at the coupling site.

Solvent and Temperature Effects

Aqueous mixtures (e.g., H₂O/1,4-dioxane) improve catalyst stability, while temperatures >100°C are critical for overcoming kinetic barriers in heteroaromatic systems.

Analytical and Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.35 (d, J = 5.2 Hz, 1H, pyridine-H),
    • δ 7.89 (s, 1H, NH₂),
    • δ 4.12 (q, J = 6.8 Hz, 1H, CH),
    • δ 3.45 (br s, 2H, NH₃⁺).
  • HPLC-MS :

    • Retention time: 3.14 min (C18 column, 0.1% TFA in H₂O/MeOH).
    • m/z: 255.0 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.

    Organic Synthesis:

    Material Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the trifluoroethanamine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromopyridine Derivatives

(a) 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine
  • Molecular Formula : C₇H₇BrClF₃N₂ (same as target compound) .
  • Key Difference : Bromine is located at the 2-position of the pyridine ring instead of the 4-position .
  • For example, the 4-position bromine in the target compound may better align with hydrophobic pockets in enzyme active sites compared to the 2-position isomer .
(b) (S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine HCl
  • Key Difference : Bromine is at the 3-position on a 2-pyridinyl ring, differing from the target compound’s 3-bromo-4-pyridinyl group .
  • Impact : The pyridine ring’s substitution pattern influences hydrogen bonding and π-π stacking interactions. This may result in divergent pharmacological profiles, such as altered potency in enzyme inhibition .

Compounds with Additional Substituents

(a) (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine (Compound 18)
  • Molecular Formula : C₁₃H₁₁Br₂F₂N₂.
  • Molecular Weight : 393.3 g/mol (observed [M+H]⁺ = 393.3) .
  • Key Features :
    • Contains two bromine atoms on the pyridine ring (3,6-positions) and a 3,5-difluorophenyl group.
    • Synthesized via HCl-mediated deprotection, similar to the target compound’s preparation .
(b) tert-Butyl (S)-(4-(2,4-Difluoro-5-(((2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (5k)
  • Molecular Formula : C₂₀H₂₃F₅N₃O₂S.
  • Molecular Weight : Observed [M−H]⁻ = 454.4 .
  • Key Features: Contains a difluorophenyl-thiazine core with a trifluoroethylamine side chain.
  • Comparison : While both compounds share the trifluoroethylamine motif, the aromatic system in 5k (difluorophenyl-thiazine) confers distinct electronic properties and target selectivity compared to the bromopyridine-based target compound .

Pharmacological and Industrial Relevance

  • Target Compound: Potential use in enzyme inhibition due to the trifluoroethylamine group’s electron-withdrawing properties, which enhance hydrogen bonding with catalytic residues .
  • Safety Profile: Limited hazard data are disclosed, but standard precautions for handling corrosive reagents (e.g., HCl) apply during synthesis .

Biological Activity

(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS No. 2089671-88-3) is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This compound features a brominated pyridine ring and a trifluoroethylamine group, which enhance its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

PropertyValue
Molecular FormulaC7H7BrClF3N2
Molecular Weight291.49 g/mol
CAS Number2089671-88-3
Synonyms(S)-1-(3-BROMOPYRIDIN-4-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE HCl

The biological activity of (S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl is primarily attributed to its ability to interact with various molecular targets. The trifluoroethylamine moiety enhances binding affinity and selectivity for specific receptors or enzymes, which is crucial for developing effective pharmacological agents. Preliminary studies suggest that this compound may modulate enzyme activities or receptor interactions that influence key biochemical pathways relevant to therapeutic effects.

Biological Activity

Research indicates that (S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl exhibits activity against several molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors linked to neurological and metabolic functions.
  • Antimicrobial Activity : Some studies have reported its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Enzyme Interaction

In a study focused on the interaction of (S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl with cytochrome P450 enzymes, the compound demonstrated significant inhibition of CYP450 3A4 activity. This finding suggests its potential role in drug-drug interactions and highlights the need for further investigation into its pharmacokinetics.

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that (S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.

Q & A

Basic: What synthetic strategies are optimal for preparing (S)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-amine HCl, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves enantioselective routes starting from 3-bromopyridine derivatives. Key steps include:

  • Nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the trifluoroethylamine moiety .
  • Use of chiral catalysts (e.g., palladium with BINAP ligands) to achieve the (S)-configuration .
  • Inert atmosphere (N₂/Ar) and anhydrous solvents (DMF, THF) to prevent decomposition of intermediates .
  • HCl salt formation via treatment with HCl gas in diethyl ether to improve stability .

Optimization Tips:

  • Monitor reaction progress via TLC or LCMS to minimize side products.
  • Adjust temperature (60–100°C) and catalyst loading (1–5 mol%) for higher enantiomeric excess (ee).

Basic: What analytical techniques are critical for characterizing this compound, particularly given the presence of bromine and fluorine?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect splitting patterns due to coupling with ¹⁹F (e.g., trifluoromethyl group at δ ~120 ppm in ¹⁹F NMR) .
    • ¹³C NMR: Bromine’s inductive effect deshields adjacent carbons (e.g., C-3 in pyridine at δ ~150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with isotopic signature from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography: Resolve stereochemistry using SHELXL for refinement; bromine’s heavy atom effect aids phasing .

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